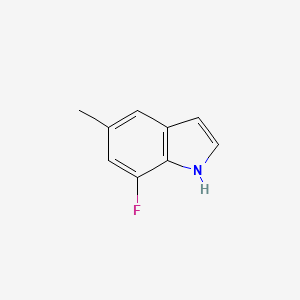

7-Fluoro-5-methyl-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its prevalence in a vast number of natural products and synthetic drugs. researchgate.netmdpi.com Its ability to interact with a wide array of biological targets makes it a versatile template for drug design. mdpi.comnih.gov Many alkaloids, the essential amino acid tryptophan, and various plant hormones contain the indole nucleus. researchgate.net This widespread natural occurrence has spurred extensive research into indole chemistry, leading to the development of numerous compounds with diverse therapeutic applications, including anti-inflammatory agents, serotonin (B10506) receptor agonists and antagonists, and anticancer agents. researchgate.netmdpi.com The structural rigidity and the presence of a hydrogen bond donor (the N-H group) and a rich π-electron system allow for diverse interactions with biological macromolecules. mdpi.com

Strategic Importance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's properties. numberanalytics.com The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's electronic distribution, pKa, and conformational preferences. beilstein-journals.orgnih.gov Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. chim.it It can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. chim.it Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence ligand-receptor binding. beilstein-journals.orgnih.gov The strategic placement of fluorine can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate. chim.it

Consequence of Methyl Substitution on Indole Ring Systems

The substitution of a methyl group onto an indole ring can also have a profound impact on its chemical and biological properties. The methyl group is an electron-donating group, which can increase the electron density of the indole ring and influence its reactivity in electrophilic substitution reactions. rsc.orgtandfonline.com From a biological perspective, the addition of a methyl group can affect a molecule's lipophilicity and steric profile, which in turn can influence its binding affinity to a target protein and its metabolic fate. nih.govacs.org For instance, studies on certain indole derivatives have shown that a methyl group at the 5-position can be favorable for biological activity. nih.gov The position of the methyl group is crucial, as substitution at different points on the indole ring can lead to vastly different outcomes. tandfonline.combhu.ac.in

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORDVAXRGDICNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619232 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442910-91-0 | |

| Record name | 7-Fluoro-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-5-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 7 Fluoro 5 Methyl 1h Indole Core and Its Direct Derivatives

Established Synthetic Approaches to the 1H-Indole Ring System

The construction of the indole (B1671886) framework is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this privileged scaffold. The synthesis of 7-fluoro-5-methyl-1H-indole leverages adaptations of these classical methods, requiring careful selection of appropriately substituted precursors to achieve the desired regiochemistry.

Fischer Indole Synthesis and its Adaptations for Fluoro-Methyl Indoles

The Fischer indole synthesis remains a preeminent and versatile method for indole ring construction. wikipedia.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org For the specific synthesis of this compound, a strategic modification of the Fischer indole synthesis is employed, utilizing (3-fluoro-5-methylphenyl)hydrazine (B13592751) as the key starting material. The reaction typically proceeds by condensation with a suitable carbonyl compound, such as acetone, in the presence of an acid catalyst like hydrochloric acid (HCl) and zinc chloride (ZnCl₂). This approach has been reported to yield the target indole with efficiencies of up to 68%. smolecule.com

The general mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an enamine. Protonation of the enamine facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions affords the aromatic indole ring.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| (3-Fluoro-5-methylphenyl)hydrazine | Acetone | HCl / ZnCl₂ | This compound | Up to 68% smolecule.com |

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis provides a direct route to 7-substituted indoles, making it a highly relevant strategy for the synthesis of the target molecule. wikipedia.orgclockss.org This reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgclockss.org A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitro group, which facilitates the crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement. clockss.org

For the synthesis of this compound, the logical precursor would be 1-fluoro-3-methyl-2-nitrobenzene. The reaction necessitates three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, in a solvent like tetrahydrofuran (B95107) (THF). clockss.orgjk-sci.com The mechanism is initiated by the attack of the Grignard reagent on the nitro group, leading to a nitroso intermediate after decomposition. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for the wikipedia.orgwikipedia.org-sigmatropic rearrangement. The resulting intermediate then cyclizes and, upon acidic workup, aromatizes to the final indole product.

Leimgruber-Batcho Reaction in the Synthesis of Fluoroindoles

The Leimgruber-Batcho indole synthesis is a powerful and widely used industrial method for preparing indoles, particularly those unsubstituted at the 2- and 3-positions. wikipedia.orgresearchgate.net The synthesis commences with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org This enamine intermediate is then subjected to a reductive cyclization to afford the indole. wikipedia.org

To apply this methodology to the synthesis of this compound, the requisite starting material would be 3-fluoro-5-methyl-2-nitrotoluene. The reaction with DMF-DMA, often in the presence of a secondary amine like pyrrolidine (B122466) to accelerate the reaction, yields the corresponding β-dimethylamino-nitrostyrene. Subsequent reduction of the nitro group, which can be achieved using various reagents such as palladium on carbon (Pd/C) with hydrogen, Raney nickel and hydrazine, or iron in acetic acid, triggers the cyclization and elimination of dimethylamine (B145610) to furnish the indole core. wikipedia.orgresearchgate.net

Palladium-Catalyzed Coupling Strategies for Indole Construction

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Various palladium-catalyzed strategies have been developed for the synthesis of the indole nucleus. One such approach involves the intramolecular cyclization of appropriately substituted anilines.

For the construction of this compound, a plausible strategy involves the cyclization of a 2-alkynyl-substituted aniline (B41778) derivative. For instance, a palladium catalyst could facilitate the intramolecular cyclization of N-substituted 2-alkynyl-3-fluoro-5-methylaniline. The reaction conditions typically involve a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. mdpi.com Another approach could be the intramolecular Heck cyclization of an N-vinyl or N-allyl-2-haloaniline derivative. mdpi.com

Cyclization Reactions Utilizing Nitro-Compound Precursors

The reductive cyclization of nitro compounds serves as a versatile strategy for the synthesis of various heterocyclic systems, including indoles. diva-portal.orgnih.gov This approach is conceptually related to the final step of the Leimgruber-Batcho synthesis but can be applied to a broader range of precursors.

A potential route to this compound via this strategy would involve a precursor such as 2-(2-nitro-3-fluoro-5-methylphenyl)acetonitrile or a related β-nitrostyrene derivative. The reduction of the nitro group to an amino group in situ initiates a spontaneous cyclization onto the adjacent functional group (e.g., nitrile or the double bond of the styryl moiety), followed by tautomerization to the aromatic indole. A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon or the use of formate (B1220265) esters as a carbon monoxide surrogate in palladium-catalyzed reductive cyclizations. mdpi.com

Functionalization of the this compound Nucleus

The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the benzene (B151609) ring, in addition to the inherent reactivity of the pyrrole (B145914) moiety, makes this compound a versatile scaffold for further chemical modification. Functionalization can be directed towards the nitrogen atom or the carbon framework of the indole.

The electronic properties of the substituents influence the regioselectivity of electrophilic substitution reactions. The electron-donating nature of the indole nitrogen directs electrophiles primarily to the C3 position. However, the fluorine at the C7 position can modulate the electron density of the benzene ring, potentially influencing substitution at other positions.

Common functionalization reactions for indoles are applicable to the this compound core, including:

N-Alkylation and N-Acylation: The nitrogen atom of the indole ring can be readily alkylated or acylated using alkyl halides or acylating agents in the presence of a base. rsc.org This modification is often crucial for modulating the biological activity and physical properties of indole-containing compounds.

Electrophilic Substitution at C3: The C3 position is the most nucleophilic carbon in the indole ring and is susceptible to a variety of electrophilic substitution reactions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., POCl₃/DMF), providing a valuable synthetic handle for further transformations. organic-chemistry.orgthieme-connect.de

Mannich Reaction: This three-component reaction of the indole with formaldehyde (B43269) and a secondary amine yields a gramine (B1672134) derivative, which is a versatile intermediate for the introduction of various substituents at the C3-methyl position.

Friedel-Crafts Acylation: Acylation at the C3 position can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Halogenation: The indole nucleus can be halogenated at various positions. For this compound, the remaining open positions on the benzene ring (C4 and C6) and the pyrrole ring (C2 and C3) are potential sites for halogenation, depending on the reaction conditions and the halogenating agent used (e.g., N-bromosuccinimide (NBS) for bromination or iodine with an oxidizing agent for iodination). smolecule.com

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N1 | 1-Alkyl-7-fluoro-5-methyl-1H-indole |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | This compound-3-carbaldehyde |

| Bromination | N-Bromosuccinimide (NBS) | Likely C3 or other activated positions | Bromo-7-fluoro-5-methyl-1H-indole |

| Iodination | I₂, Oxidizing agent | Likely C3 or other activated positions | Iodo-7-fluoro-5-methyl-1H-indole |

N-Protection Strategies: Formation of 7-Fluoro-5-methyl-1-tosyl-1H-indole

The protection of the indole nitrogen is a common strategy to prevent unwanted side reactions and to modulate the reactivity of the indole ring. The tosyl (p-toluenesulfonyl) group is a robust protecting group that can be introduced under basic conditions. The synthesis of N-tosyl-indole derivatives typically involves the reaction of the indole with tosyl chloride in the presence of a base. nih.gov For this compound, this transformation would proceed by deprotonation of the indole nitrogen, followed by nucleophilic attack on the sulfur atom of tosyl chloride. nih.gov This method yields the desired N-protected indole, which is often a stable, crystalline solid. nih.gov The reaction of indole-3-carbaldehyde with tosyl chloride using triethylamine (B128534) as a base is a standard protocol for achieving N-tosylation. nih.gov

Table 1: General Conditions for N-Tosylation of Indoles

| Reagent 1 | Reagent 2 | Base | Solvent | Outcome |

| Indole Derivative | Tosyl Chloride | Triethylamine | Dichloromethane | N-Tosyl Indole |

| Indole Derivative | p-Toluenesulfonyl sodium | - | DMSO | N-Tosyl Indole acs.org |

Regioselective Halogenation of the Indole Core: Bromination Studies

Halogenation of the indole ring provides a handle for further functionalization, particularly through cross-coupling reactions. The bromination of indoles is a well-established transformation. The regioselectivity of electrophilic bromination on the indole core is influenced by the substituents present on the ring. acs.org For substituted 3-methylindoles, bromination with N-bromosuccinimide (NBS) can be directed to either the C2 position or the C3 methyl group depending on the reaction conditions and the nature of the N1 protecting group. acs.org In the case of this compound, electrophilic substitution is expected to occur at positions with higher electron density. The presence of the fluorine atom at the 7-position and the methyl group at the 5-position influences the reactivity of the indole ring. smolecule.com The synthesis of 4-bromo-7-fluoro-5-methyl-1H-indole has been reported, indicating that bromination can be directed to the C4 position under specific conditions. chemdict.com

Table 2: Reagents for Regioselective Bromination of Indoles

| Brominating Agent | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | C2 or C3-alkyl | acs.org |

| Bromine in Acetic Acid | C5 and C6 | rsc.org |

| 1,3-dibromo-5,5-dimethyihydantoin | Less regioselective | mdpi.com |

Introduction of Boronate Esters via Cross-Coupling Reactions

Boronate esters are versatile intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. nih.govillinois.edu These compounds can be prepared from halogenated indoles via palladium-catalyzed borylation reactions, such as the Miyaura borylation. nih.gov Starting from a brominated derivative like 4-bromo-7-fluoro-5-methyl-1H-indole, a boronate ester can be installed at the C4 position. This reaction typically involves a palladium catalyst, a phosphine ligand, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. nih.gov The resulting 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a key building block for introducing aryl, heteroaryl, or vinyl groups at this position. nih.gov

Table 3: Typical Conditions for Miyaura Borylation

| Substrate | Boron Source | Catalyst | Ligand | Base | Solvent |

| Aryl Halide | B₂pin₂ | Pd(dppf)Cl₂ | dppf | Potassium Acetate | Dioxane |

| Bromo-Trp Derivative | B₂pin₂ | Pd₂(dba)₃ | XPhos | Potassium Acetate | 1,4-Dioxane |

Synthesis of Key Intermediates and Scaffold Derivatives

The development of synthetic routes to key intermediates derived from this compound is essential for creating a library of diverse compounds for various applications.

Synthesis of this compound-2-carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives are important structural motifs in many biologically active compounds, including some HIV-1 integrase inhibitors. nih.govrsc.org The synthesis of these derivatives often begins with a suitably substituted indole. mdpi.com One common approach involves the hydrolysis of an corresponding ester, such as ethyl or methyl this compound-2-carboxylate. The ester itself can be synthesized through various indole formation reactions, like the Fischer indole synthesis, starting from appropriate precursors. diva-portal.org For instance, reacting a substituted phenylhydrazine with an alpha-ketoester can yield the indole-2-carboxylate (B1230498) scaffold. diva-portal.org Subsequent hydrolysis of the ester group, typically under basic conditions using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, affords the desired carboxylic acid. nih.govmdpi.com

Table 4: Synthesis of Indole-2-carboxylic Acid

| Starting Material | Reagents | Product |

| Indole-2-carboxylate Ester | NaOH, Methanol/Water | Indole-2-carboxylic Acid nih.govmdpi.com |

Utilization of this compound-2,3-dione as a Synthetic Building Block

Indole-2,3-diones, commonly known as isatins, are versatile intermediates for the synthesis of a wide range of heterocyclic compounds and substituted indoles. researchgate.net The synthesis of 7-fluoro-1H-indole-2,3-dione has been documented. prepchem.comchemsynthesis.com A general method for preparing 5-substituted isatins involves the cyclization of isonitrosoacetanilides in strong acid, such as concentrated sulfuric acid. researchgate.net This methodology can be adapted for the synthesis of this compound-2,3-dione from 3-fluoro-5-methylaniline. The resulting isatin (B1672199) is a valuable building block, with the C3-keto group being particularly reactive towards nucleophiles, enabling the construction of spirocyclic systems and other complex architectures.

Table 5: Synthesis of Substituted Indole-2,3-diones

| Starting Material | Key Intermediate | Cyclization Agent | Product |

| Substituted Aniline | Isonitrosoacetanilide | Concentrated H₂SO₄ | Substituted Indole-2,3-dione researchgate.net |

Domino Cyclization Processes for Substituted Indole-3-carboxylates

Domino or cascade reactions offer an efficient approach to complex molecules by forming multiple chemical bonds in a single synthetic operation. A domino aza-Michael-SNAr-heteroaromatization sequence has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This strategy involves the reaction of a primary amine with a methyl 2-arylacrylate substrate that is activated for nucleophilic aromatic substitution (SNAr). nih.gov This process could be conceptually applied to precursors of the this compound system. The reaction sequence is initiated by an aza-Michael addition, followed by an intramolecular SNAr cyclization, and finally, an oxidative heteroaromatization to furnish the indole ring system. nih.gov This method provides a streamlined route to highly functionalized indole-3-carboxylates.

Table 6: Domino Route to Substituted Indole-3-carboxylates

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Type |

| Methyl 2-(2-Fluoro-5-nitrophenyl)acrylate | Primary Amine | K₂CO₃ | DMF | Aza-Michael-SNAr-Heteroaromatization nih.gov |

Chemical Reactivity and Reaction Mechanisms of 7 Fluoro 5 Methyl 1h Indole and Analogues

Electrophilic Reactivity of the Indole (B1671886) Nucleus

The pyrrole (B145914) moiety of the indole system is π-excessive, rendering it highly reactive toward electrophiles. nih.gov Electrophilic aromatic substitution is the most characteristic reaction of indole, with the outcome being highly dependent on the reaction conditions and the substitution pattern of the indole ring. youtube.com

Site Selectivity in Alkylation Reactions of Indoles

Alkylation of indoles is a fundamental C-C bond-forming reaction. The most reactive site for electrophilic attack is typically the C3 position, which is approximately 10¹³ times more reactive than benzene (B151609). youtube.com However, the selectivity between C3 and N1 alkylation is a critical aspect, often influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indole nucleus.

In the case of 7-fluoro-5-methyl-1H-indole, the electron-donating 5-methyl group enhances the nucleophilicity of the indole ring, while the electron-withdrawing 7-fluoro group tempers it. Generally, C3-alkylation is favored. acs.org However, the presence of substituents can alter this preference. For instance, studies on substituted indoles have shown that electron-withdrawing groups can decrease the reactivity of the indole, sometimes requiring stronger catalysts or more reactive electrophiles to achieve good yields. nih.gov In some cases, blocking the C3 position or using specific catalysts can direct alkylation to other positions, such as C2 or even the benzenoid ring C7 position. researchgate.netsemanticscholar.org

The choice of base and solvent also plays a crucial role. Metal hydrides like NaH tend to deprotonate the N-H bond, favoring subsequent N-alkylation. mdpi.com In contrast, Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylation, typically proceed at the C3 position. nih.gov The table below summarizes the general site selectivity observed in indole alkylation under different conditions.

| Reaction Type | Catalyst/Conditions | Primary Site of Alkylation | Notes |

| Friedel-Crafts | Lewis Acid (e.g., B(C₆F₅)₃) | C3 | High selectivity for C3 position. acs.org |

| Reductive Alkylation | Indium Catalyst / Hydrosilanes | C3 | Effective for reacting with carbonyl compounds. acs.org |

| N-Alkylation | Base (e.g., NaH) followed by alkyl halide | N1 | Deprotonation of N-H leads to N-alkylation. mdpi.com |

| Directed C-H Functionalization | Transition Metal Catalysts (e.g., Ru, Fe) | C2, C4, C7 | Requires a directing group to achieve selectivity on the benzenoid ring. nih.govresearchgate.net |

Mechanistic Insights into Nitration Pathways

Nitration of indoles is a sensitive reaction that can lead to multiple products or polymerization if not controlled carefully. bhu.ac.in The high reactivity of the indole ring means that strongly acidic conditions, like mixtures of nitric and sulfuric acid, can lead to protonation at C3. This deactivates the pyrrole ring towards further electrophilic attack and can direct the incoming nitro group to the benzene ring, often at the C5 or C6 position. bhu.ac.inumn.edu

For substituted indoles like this compound, the directing effects of the existing groups are paramount. The 5-methyl group is an ortho-, para-director, while the 7-fluoro group is also an ortho-, para-director but deactivating. The most likely positions for nitration on the benzenoid ring would be C4 and C6. To achieve nitration on the pyrrole ring at the C3 position, milder, non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are typically employed. bhu.ac.in

The mechanism of electrophilic nitration is complex and is proposed to involve several intermediates. acs.org A modern view suggests the initial formation of an electrostatic and charge-transfer complex between the nitronium ion (NO₂⁺) and the π-system of the aromatic ring. acs.org This is followed by a single-electron transfer (SET) to form a radical cation-molecule pair, which then collapses to the traditional σ-complex (arenium ion). acs.org Subsequent deprotonation restores aromaticity and yields the nitro-substituted product.

The nitration of various substituted indoles has been studied extensively. For example, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro product. umn.edu In contrast, using non-acidic conditions on 2-methylindole (B41428) results in the 3-nitro derivative. bhu.ac.in This highlights the delicate balance of electronic effects and reaction conditions in determining the final product.

Reactivity Towards Michael Acceptors

Indoles readily participate in Michael addition reactions, acting as nucleophiles that attack electron-deficient alkenes (Michael acceptors) such as α,β-unsaturated ketones, nitriles, and nitro compounds. bhu.ac.innih.gov This reaction is a reliable method for C3-alkylation of the indole nucleus. nih.gov The reaction is often catalyzed by Lewis acids or hydrogen bond donor catalysts. nih.gov

For this compound, the nucleophilic character is concentrated at the C3 position. The reaction with a Michael acceptor would proceed via a conjugate addition mechanism. The catalyst activates the Michael acceptor, making it more electrophilic, and the indole attacks the β-carbon of the unsaturated system. This forms a new C-C bond at the C3 position of the indole. The resulting enolate intermediate is then protonated to give the final product.

Nucleophilic Reactivity and the Role of Fluorine

While the indole nucleus is predominantly nucleophilic, the introduction of a fluorine atom can significantly alter its electronic properties, creating opportunities for nucleophilic reactions.

Enhancement of Electrophilic Character by Fluorine Substitution

Specifically, by withdrawing electron density, the fluorine atom can enhance the electrophilic character of the carbons in the benzenoid ring, making them potential sites for nucleophilic aromatic substitution (SₙAr), especially if an additional strong electron-withdrawing group is present or under conditions that generate an "indolyne" intermediate. nih.gov While SₙAr reactions on simple fluoroindoles are not common without further activation, the principle of fluorine enhancing electrophilicity is well-established in fluorine chemistry. elsevierpure.com

Nucleophilic Addition and Substitution Reactions on Fluorinated Indole-2,3-diones

A clear example of how fluorine substitution facilitates nucleophilic attack can be seen in the chemistry of fluorinated indole-2,3-diones (isatins). Isatins possess two electrophilic carbonyl carbons at the C2 and C3 positions. The presence of a fluorine atom on the aromatic ring further enhances the electrophilicity of these carbonyl groups by withdrawing electron density.

This enhanced electrophilicity makes fluorinated isatins excellent substrates for nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), amines, and alcohols, can readily attack the C3 carbonyl group. This reaction is a key step in the synthesis of various substituted oxindoles and spiro-oxindoles, many of which have significant biological activity.

For instance, the reaction of a fluorinated isatin (B1672199) with a Grignard reagent typically results in the addition of the alkyl or aryl group to the C3-keto position, forming a tertiary alcohol. Subsequent reactions can then be performed to generate more complex molecular architectures. The electron-withdrawing fluorine atom stabilizes the negative charge that develops on the oxygen atom during the nucleophilic attack, thereby lowering the activation energy for the reaction and often leading to higher yields compared to non-fluorinated analogues.

Similarly, electrophilic fluorination reagents like Selectfluor can react with indoles to form 3,3-difluoroindolin-2-ols, where the indole C3 position is first attacked by the electrophilic fluorine, followed by the nucleophilic addition of water or an alcohol to the C2 position. acs.org This demonstrates how the interplay between the electrophilic and nucleophilic character of the indole ring can be exploited to synthesize complex fluorinated heterocycles.

Protonation Behavior and Tautomerism in Fluoro-Methyl Indoles

The introduction of fluorine and methyl groups onto the indole ring, as seen in this compound, influences the electron density distribution and, consequently, its basicity and tautomeric equilibria. The indole nitrogen's lone pair of electrons is integral to the aromatic system, rendering indoles generally non-basic. However, the substituents' electronic effects can fine-tune the protonation behavior.

Tautomerism in indoles is another area of interest. wikipedia.org While the 1H-indole form is overwhelmingly the most stable tautomer, other forms, such as the 3H-indole (indolenine), can exist in equilibrium or as reactive intermediates. libretexts.org The relative stability of these tautomers can be influenced by substitution. For instance, studies on indole-3-pyruvic acid have shown that its enol and keto tautomers can be separated and their proportions controlled by factors like temperature and pH. umn.edu For this compound, while the 1H-tautomer is expected to be the dominant species, the electronic nature of the substituents could subtly influence the energy of potential tautomeric forms.

Table 1: Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Impact on Basicity |

| Fluorine | 7 | Electron-withdrawing (inductive) | Decreases |

| Methyl | 5 | Electron-donating (hyperconjugation) | Increases |

This table is generated based on general principles of organic chemistry.

Cyclization and Rearrangement Processes in Substituted Indole Systems

Substituted indoles are pivotal intermediates in the synthesis of complex polycyclic structures, often involving cyclization and rearrangement reactions. The Fischer indole synthesis is a classic and versatile method for forming the indole ring itself, which can be adapted to produce substituted indoles like this compound by using appropriately substituted arylhydrazines and carbonyl compounds. smolecule.com

Once the indole core is formed, it can undergo various cyclization reactions. For instance, metal-free cascade reactions have been developed for the synthesis of cyclopenta[b]indolines from aniline-derived precursors, showcasing a modern approach to constructing fused ring systems. acs.org Such strategies could potentially be applied to derivatives of this compound to generate novel polycyclic scaffolds.

Rearrangement reactions are also a key feature of indole chemistry. One notable example is the thermal sigmatropic rearrangement of 3-allylindolenines to their corresponding indole isomers. This process proceeds through a nih.govnih.gov-sigmatropic shift and is a powerful tool for carbon-carbon bond formation at the C4 position. Another significant transformation is the acid-catalyzed migration of substituents on the indole ring. For example, trifluoromethanesulfonic acid can facilitate the migration of alkyl and aryl groups from the C3- to the C2-position of the indole structure. nih.gov While these reactions have not been explicitly reported for this compound, the principles governing these transformations are broadly applicable to substituted indole systems.

Table 2: Examples of Cyclization and Rearrangement Reactions in Indole Systems

| Reaction Type | Description | Potential Applicability |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. | Synthesis of the this compound core. smolecule.com |

| Cascade Cyclization | Multi-step reaction forming fused ring systems in one pot. | Synthesis of polycyclic derivatives from this compound. acs.org |

| Sigmatropic Rearrangement | Thermal rearrangement of allylindolenines. | C-C bond formation on the indole scaffold. |

| Acid-Catalyzed Migration | Movement of a substituent from one position to another on the indole ring. | Isomerization of substituted this compound derivatives. nih.gov |

This table provides a general overview of reaction types and their potential, not specific reported examples for this compound.

Enantioselective Transformations Involving Indole Scaffolds

The development of enantioselective reactions is crucial for the synthesis of chiral molecules with specific biological activities. The indole scaffold is a common feature in many chiral natural products and pharmaceuticals, making the development of asymmetric transformations of indoles an active area of research.

Various organocatalytic and metal-catalyzed methods have been established for the enantioselective functionalization of the indole ring. For example, highly enantioselective additions of indoles to nitroalkenes have been achieved using thiourea-based catalysts. researchgate.net Similarly, the asymmetric synthesis of α-fluoro-β-amino-oxindoles has been accomplished through a cooperative cation-binding catalysis in a Mannich-type reaction, yielding products with excellent stereoselectivity. nih.gov

Enzymatic approaches are also emerging as powerful tools for the asymmetric synthesis of fluorinated compounds. the-innovation.orgthe-innovation.org These methods offer high selectivity and can be used to introduce fluorine or fluorinated motifs into organic molecules with precise stereocontrol.

While specific enantioselective transformations involving this compound as a substrate are not extensively documented, the existing methodologies for other indole derivatives provide a strong foundation for its potential use in asymmetric synthesis. The electronic properties conferred by the fluoro and methyl substituents would likely influence the reactivity and selectivity of such transformations, making it an interesting substrate for methodological development.

Table 3: Methodologies for Enantioselective Transformations of Indoles

| Methodology | Reaction Type | Catalyst/System |

| Organocatalysis | Conjugate addition | Chiral thioureas researchgate.net |

| Cooperative Catalysis | Mannich reaction | Chiral oligoethylene glycol and KF nih.gov |

| Enzymatic Synthesis | Various | Enzymes like fluorinases the-innovation.orgthe-innovation.org |

This table highlights general methodologies that could potentially be applied to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 5 Methyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the atomic connectivity and chemical environment. For fluorinated compounds, the presence of the ¹⁹F nucleus offers an additional, highly sensitive probe.

¹H NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. In a typical spectrum for a 7-fluoro-5-methyl-1H-indole derivative, distinct signals corresponding to the indole (B1671886) N-H proton, the protons on the pyrrole (B145914) ring (C2-H and C3-H), the aromatic protons on the benzene (B151609) ring, and the methyl group protons are observed.

The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons at the C2 and C3 positions of the indole ring show characteristic chemical shifts and couplings. The methyl group at the C5 position will present as a sharp singlet around δ 2.3-2.5 ppm. rsc.org The aromatic protons at C4 and C6 will be influenced by the adjacent substituents. Specifically, the C6 proton will exhibit coupling to the C7 fluorine atom, a key diagnostic feature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-H | > 8.0 | br s | - |

| C2-H | ~7.2 | t | J ≈ 2.5-3.0 |

| C3-H | ~6.5 | t | J ≈ 2.0-2.5 |

| C4-H | ~7.0 | s | - |

| C6-H | ~6.8 | d | J(H-F) ≈ 9.0-10.0 |

Note: Data are predicted based on analogous structures reported in the literature. rsc.org

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum of this compound would display nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the nitrogen, the methyl group, and the highly electronegative fluorine atom.

A key feature in the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant (¹JCF) for C7, which is typically in the range of 235-250 Hz, resulting in a doublet for the C7 signal. Smaller two-bond (²JCF) and three-bond (³JCF) couplings to C6 and C5/C7a, respectively, are also expected, providing further structural confirmation. The methyl carbon (C5-CH₃) would appear at a characteristic upfield shift (δ ≈ 20-22 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

|---|---|---|

| C2 | ~124 | - |

| C3 | ~102 | - |

| C3a | ~128 | Small |

| C4 | ~120 | Small |

| C5 | ~130 | ³JCF |

| C6 | ~110 | ²JCF |

| C7 | ~158 (d) | ¹JCF ≈ 240 |

| C7a | ~135 | ²JCF |

Note: Data are predicted based on analogous structures reported in the literature. rsc.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment, making it a valuable diagnostic tool. wikipedia.org For fluorinated aromatic compounds, the chemical shifts are typically observed in a specific range. huji.ac.il The signal for the C7 fluorine would likely appear as a doublet due to coupling with the adjacent C6 proton. This technique is particularly useful for confirming the position of fluorination on the indole ring. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound, the molecular formula is C₉H₈FN, which corresponds to a molecular weight of approximately 149.17 g/mol . smolecule.com The electron ionization (EI) mass spectrum would show a distinct molecular ion peak (M⁺) at m/z = 149.

The fragmentation of the molecular ion provides valuable structural clues. libretexts.org Common fragmentation pathways for indole derivatives include the loss of small, stable molecules or radicals. For this compound, characteristic fragmentation could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z = 134.

Loss of hydrogen cyanide (HCN): A common fragmentation for indole rings, leading to a fragment ion at m/z = 122.

Retro-Diels-Alder reaction: Cleavage of the pyrrole ring can also occur.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Description |

|---|---|---|

| 149 | [C₉H₈FN]⁺ | Molecular Ion (M⁺) |

| 134 | [M - CH₃]⁺ | Loss of a methyl radical |

Note: Fragmentation patterns are predicted based on general principles for indole compounds. chemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. americanpharmaceuticalreview.com These two methods are complementary; some vibrations are more active in the IR spectrum, while others are stronger in the Raman spectrum. edinst.comtriprinceton.org

For this compound, the IR spectrum would show characteristic absorption bands. A prominent feature is the N-H stretching vibration, typically observed as a sharp band around 3400-3500 cm⁻¹. Other key absorptions include:

Aromatic C-H stretch: Above 3000 cm⁻¹.

Aliphatic C-H stretch (methyl group): Just below 3000 cm⁻¹.

C=C aromatic ring stretching: In the 1600-1450 cm⁻¹ region.

C-N stretching: Around 1350-1250 cm⁻¹.

C-F stretching: A strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone, which may be weak in the IR spectrum. americanpharmaceuticalreview.com Analysis of both spectra provides a comprehensive vibrational profile of the molecule. jst.go.jp

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3500 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its derivatives typically exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions. nih.gov

For this compound, the UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show two main absorption maxima (λ_max). One band typically appears around 220 nm and a second, broader band with fine structure can be observed around 270-290 nm. The positions and intensities of these bands can be subtly influenced by the substituents on the indole ring. dergipark.org.tr The electron-donating methyl group and the electron-withdrawing fluorine atom can cause slight bathochromic (red) or hypsochromic (blue) shifts compared to the parent indole molecule. acs.org

Structure Reactivity and Structure Property Relationships Within the 7 Fluoro 5 Methyl 1h Indole Scaffold

Stereoelectronic Effects of Fluorine Substitution

The introduction of a fluorine atom at the C-7 position of the indole (B1671886) ring introduces significant stereoelectronic changes that modulate the core's chemical behavior.

Role of Methyl Substitution in Modulating Reactivity

The methyl group at the C-5 position provides a counterbalance to the electronic effects of the fluorine atom, influencing the molecule's reactivity through both steric and electronic contributions.

The physical size of the methyl group can create steric hindrance, which is the spatial obstruction of a reaction at a particular site. mdpi.comrsc.org In the 7-Fluoro-5-methyl-1H-indole scaffold, the C-5 methyl group can impede the approach of reagents to the adjacent C-4 and C-6 positions on the benzene (B151609) ring. This steric effect can influence the regioselectivity of substitution reactions, favoring attack at less hindered positions. For example, studies on substituted indoles have shown that methyl groups can weaken the hydrogenation ability of the nitrogen heterocycle by increasing the spatial requirements for the molecule to interact with a catalyst surface. mdpi.com

In contrast to the electron-withdrawing fluorine, the methyl group acts as an electron-donating group. This donation primarily occurs through a phenomenon known as hyperconjugation. stackexchange.comvedantu.com Hyperconjugation is the stabilizing interaction that results from the overlap of the electrons in a C-H σ-bond with an adjacent empty or partially filled p-orbital or a π-orbital. stackexchange.com This interaction effectively donates electron density from the methyl group into the indole's π-system, increasing the electron density of the aromatic ring. vedantu.com This electron-donating effect can help stabilize intermediates formed during electrophilic aromatic substitution, thereby activating the ring towards such reactions. While alkyl groups are sometimes considered to have a weak inductive electron-donating effect, hyperconjugation is recognized as the more significant contribution to their electron-releasing nature in this context. cardiff.ac.uknih.gov

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Impact on Indole Core |

|---|---|---|---|---|

| Fluorine | C-7 | Strong Electron Withdrawal (-I) | Minimal | Decreases electron density, modulates aromaticity and stability. |

| Methyl | C-5 | Electron Donation (Hyperconjugation) | Moderate Hindrance | Increases electron density, can influence regioselectivity of reactions. |

Positional Isomer Effects on Chemical Properties (e.g., C-2, C-3, N-1 Substitutions)

The reactivity and chemical properties of the indole scaffold are highly dependent on the position of its substituents. The inherent electronic distribution of the indole ring dictates a clear hierarchy of reactivity among its various positions.

The most reactive position on the indole ring for electrophilic aromatic substitution is C-3. wikipedia.orguop.edu.pk This high reactivity, estimated to be 10¹³ times greater than that of benzene, is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate cation formed upon electrophilic attack at C-3 without disrupting the aromaticity of the fused benzene ring. wikipedia.orguop.edu.pk

If the C-3 position is already substituted, electrophilic attack typically occurs at the C-2 position. core.ac.uk C-2 and C-3 disubstituted indoles are common structural motifs in many bioactive natural products and synthetic compounds. researchgate.net

Substitution on the nitrogen atom (N-1) also significantly alters the indole's properties. The N-H proton is weakly acidic, and its replacement with another group removes its hydrogen-bond-donating capability. researchgate.netnih.gov N-1 substitution can have a profound impact on biological activity and can be used to direct subsequent substitution reactions. nih.govnih.gov For example, introducing a bulky substituent at N-1 can sterically direct electrophiles to other positions on the ring.

Electrophilic substitution on the benzene portion of the indole ring generally only occurs after the N-1, C-2, and C-3 positions are all substituted. wikipedia.org However, under strongly acidic conditions that protonate C-3, the C-5 position becomes the most common site for electrophilic attack. wikipedia.org

| Position of Substitution | General Reactivity/Properties | Rationale | Reference |

|---|---|---|---|

| C-3 | Most reactive site for electrophilic substitution. | Formation of a stable cationic intermediate stabilized by the nitrogen lone pair without disrupting the benzene ring's aromaticity. | wikipedia.orguop.edu.pkresearchgate.net |

| C-2 | Second most reactive site in the pyrrole (B145914) ring, attacked if C-3 is blocked. | Still part of the electron-rich pyrrole ring, but intermediate is less stable than C-3 attack. | core.ac.uk |

| N-1 | Site of deprotonation or substitution (e.g., alkylation, acylation). | The N-H proton is slightly acidic. Substitution alters electronic properties and hydrogen bonding capacity. | nih.govnih.gov |

| C-5 | Most reactive site on the benzene ring, especially under strongly acidic conditions. | When C-3 is protonated and deactivated, C-5 becomes the preferred site for electrophilic attack. | wikipedia.org |

Modulation of Chemical Behavior by Linker and Side-Chain Modifications

The chemical behavior and biological activity of the this compound core can be extensively modulated by the introduction of various linkers and side chains. These modifications, typically at the N-1, C-2, or C-3 positions, alter the molecule's structure-activity relationship (SAR), influencing its potency, selectivity, and pharmacokinetic properties. acs.org The indole scaffold serves as a versatile building block for creating diverse derivatives, which have been investigated for applications as potential antidepressants and anticancer agents. smolecule.com

Research into 1H-indole-2-carboxamide derivatives provides a clear example of this modulation. In one study, this compound-2-carboxylic acid was used as a starting material to synthesize a series of compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org The study revealed distinct SAR trends based on modifications to the indole core, the amide linker, and an appended right-hand side (RHS) moiety.

Key research findings from these studies include:

Indole Core Substitution: The nature of substituents on the indole ring is critical. Small, aliphatic, electron-donating groups (EDGs) at the 5-position, such as methyl or cyclopropyl, were found to be favorable for biological activity. Conversely, derivatives containing electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at the same position were inactive. acs.org This highlights the sensitivity of the scaffold's interactions to the electronic properties of its substituents.

Linker Modification: The linker connecting the indole core to a side chain is crucial for maintaining the correct orientation and interaction with the target. In the case of the 1H-indole-2-carboxamides, reversing the amide linker maintained potency. However, replacing the carboxamide linker with a nonclassical isostere like a sulfonamide resulted in a complete loss of activity, demonstrating the specific geometric and hydrogen-bonding requirements of the linker region. acs.org

The following interactive table summarizes how different modifications on an indole scaffold, based on principles observed in related structures, can influence biological activity. acs.org

| Modification Type | Position | Group | Observed Effect on Activity |

| Core Substitution | C-5 | Methyl (EDG) | Favorable |

| Core Substitution | C-5 | Cyclopropyl (EDG) | Favorable |

| Core Substitution | C-5 | Halogen (EWG) | Inactive |

| Linker Modification | C-2 | Reversed Amide | Potency Maintained |

| Linker Modification | C-2 | Sulfonamide Isostere | Inactive |

These findings underscore the principle that the chemical and biological behavior of the this compound scaffold is not determined by the core alone but is a result of the interplay between the core, the linker, and the peripheral side chains.

Chemical Principles of Bioisosteric Replacement with Fluoro-Indole Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. nih.govestranky.sk The fluoro-indole scaffold, particularly with fluorine on the benzene ring, is an effective bioisostere due to the unique properties of the fluorine atom. pharmacyjournal.org The strategic incorporation of fluorine can productively influence a molecule's conformation, pKₐ, intrinsic potency, membrane permeability, and metabolic pathways. acs.org

The chemical principles justifying the use of fluoro-indoles as bioisosteres are rooted in the distinct physicochemical properties of fluorine:

Electronegativity and Electronic Effects: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. nih.govpharmacyjournal.org When attached to the indole ring, this effect can lower the pKₐ of the indole N-H, making it more acidic. This modulation of acidity can alter hydrogen bonding interactions with target proteins. nih.gov For example, studies on indole derivatives have shown that replacing a hydroxyl group with electron-withdrawing groups like fluorine can improve metabolic stability by preventing direct glucuronidation. chimia.ch

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.govpharmacyjournal.org Placing a fluorine atom at a metabolically vulnerable position on the indole ring (a "metabolic soft spot") can block oxidative metabolism at that site. This enhances the metabolic stability and often increases the half-life of the drug. nih.govresearchgate.net

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule. pharmacyjournal.orgresearchgate.net This can improve its ability to cross biological membranes, potentially enhancing oral bioavailability. pharmacyjournal.org However, this effect is context-dependent and must be carefully balanced to avoid excessive lipophilicity, which can lead to poor aqueous solubility. pharmacyjournal.org

Conformational Control: The strong dipole of the C-F bond can lead to intramolecular interactions that stabilize a specific, biologically active conformation of the molecule, thereby improving potency. pharmacyjournal.org

The following interactive table compares the properties of fluorine with hydrogen and a hydroxyl group, illustrating its utility as a bioisostere.

| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) |

| Van der Waals Radius (Å) | 1.20 | 1.35 | 1.40 |

| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 (Oxygen) |

| H-Bonding Capability | Donor/Acceptor (weak) | Acceptor | Donor & Acceptor |

| Metabolic Lability | High (at activated C-H) | Low (C-F bond) | High (O-H, subject to conjugation) |

Advanced Applications in Chemical Synthesis and Research of 7 Fluoro 5 Methyl 1h Indole and Derivatives

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

7-Fluoro-5-methyl-1H-indole serves as a crucial starting material and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical landscape. The presence of the fluorine and methyl groups can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. smolecule.com Its utility is demonstrated in its role as a building block for novel pharmaceutical candidates across various therapeutic areas. smolecule.com

Research has shown its potential in the development of:

Antidepressants: Derivatives of this compound have been investigated as selective serotonin (B10506) reuptake inhibitors (SSRIs). smolecule.com

Anticancer Agents: The scaffold has been incorporated into novel tubulin polymerization inhibitors, which have shown promising antiproliferative activity against various cancer cell lines. smolecule.com

The indole (B1671886) nitrogen and the C3 position are common sites for further functionalization, allowing chemists to append various side chains and build more elaborate structures. The strategic placement of the fluorine at the 7-position and the methyl group at the 5-position provides a distinct pattern of substitution that is leveraged to fine-tune the properties of the target molecules.

| Target Molecule Class | Therapeutic Area | Role of this compound |

| SSRI Derivatives | Psychiatry (Antidepressants) | Core scaffold for synthesis |

| Tubulin Polymerization Inhibitors | Oncology (Anticancer) | Key structural building block |

Contributions to the Development of Novel Synthetic Methodologies and Mechanistic Probes

The synthesis of specifically substituted indoles like this compound can be challenging, which in turn drives the development of new synthetic methods. smolecule.com Traditional methods like the Fischer indole synthesis are often adapted to accommodate the required fluorinated and methylated precursors. smolecule.com For instance, modified Fischer indole synthesis might involve the cyclization of 4-fluoro-3-methylphenylhydrazine with a suitable ketone under acidic conditions. smolecule.com

Alternative strategies that have been explored for synthesizing this and related indoles include:

Nucleophilic Aromatic Substitution (SNAr): Introducing the fluorine atom by treating a precursor like 5-methyl-7-bromoindole with a fluoride (B91410) source.

Transition Metal-Catalyzed Cross-Coupling: Utilizing methods like Suzuki-Miyaura coupling to form key bonds in the indole structure. smolecule.com

Microwave-Assisted Synthesis: Employing microwave irradiation to significantly reduce reaction times compared to conventional heating methods. smolecule.com

The unique electronic properties imparted by the electron-withdrawing fluorine and electron-donating methyl group can also make this compound a useful mechanistic probe to study reaction pathways and electronic effects in indole chemistry. smolecule.com

| Synthetic Methodology | Description | Application |

| Modified Fischer Indole Synthesis | Acid-catalyzed cyclization of a substituted arylhydrazine and a ketone. smolecule.com | Primary route for indole core formation. smolecule.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the aromatic ring by a nucleophile (fluoride). | Introduction of the fluorine atom. |

| Transition Metal-Catalyzed Coupling | Palladium-catalyzed reactions to form C-C or C-N bonds. smolecule.com | Construction of the indole framework or addition of substituents. smolecule.com |

Exploration in Materials Science: Organic Electronics and Photonic Devices

The application of indole derivatives extends into materials science, where their electronic and photophysical properties are of great interest. Fluorinated organic compounds are often explored for their potential in organic electronics due to their distinct electronic characteristics and potential for improved stability and performance. Derivatives of this compound have been considered for use in organic photovoltaics (OPVs). smolecule.com The incorporation of this scaffold into small-molecule acceptors for OPVs has shown promising performance. smolecule.com

Furthermore, the related compound 7-fluoroindole (B1333265) can be used to synthesize polyindole, a conducting polymer. ossila.com Such polymers have been investigated for applications in batteries, demonstrating the potential for fluorinated indole frameworks in energy storage devices. ossila.com The electronic properties of the this compound core make it a candidate for further research into materials for organic light-emitting diodes (OLEDs) and other photonic applications. ossila.com

Precursor for Isotope Labeling in Advanced Spectroscopic Techniques (e.g., ¹⁹F-¹³C Labeling for NMR Structural Biology)

One of the most advanced applications of fluorinated indoles is in the field of structural biology, specifically as precursors for isotope labeling in Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org The ¹⁹F nucleus is an excellent probe for NMR studies because it has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its local environment. nih.govnih.gov Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are free from background signals. nih.govdiva-portal.org

The synthesis of indoles labeled with a ¹⁹F-¹³C spin pair is particularly valuable. rsc.orgresearchgate.net These labeled indoles can be used as precursors for tryptophan, an essential amino acid. rsc.orgrsc.org When E. coli or other expression systems are supplied with these labeled precursors, they incorporate the ¹⁹F-¹³C labeled tryptophan into proteins. rsc.orgdiva-portal.org

This technique enables high-resolution and high-sensitivity NMR studies of large biomolecular systems. rsc.orgresearchgate.net The interaction between the ¹⁹F and ¹³C nuclei can be exploited in experiments like Transverse Relaxation Optimized Spectroscopy (TROSY) to obtain sharper signals and study the structure, function, and dynamics of proteins that are otherwise difficult to analyze by standard NMR methods. researchgate.net The 7-fluoro substitution pattern is one of several positions on the indole ring that can be used for this purpose. rsc.orgnih.govthno.org

| Spectroscopic Technique | Isotope Label | Application | Advantage |

| ¹⁹F NMR Spectroscopy | ¹⁹F | Probing protein structure, dynamics, and ligand binding. nih.gov | High sensitivity, no background signal, large chemical shift dispersion. nih.gov |

| ¹⁹F-¹³C TROSY NMR | ¹⁹F, ¹³C | Structural studies of large proteins and biomolecular complexes. researchgate.net | Reduced signal broadening, allowing analysis of high molecular weight systems. researchgate.net |

Framework for Chemical Space Exploration in Drug Design and Medicinal Chemistry Research

In modern drug discovery, the concept of "chemical space"—the vast set of all possible molecules—is fundamental. nih.gov Exploring this space efficiently is key to finding new drug candidates. The this compound scaffold serves as an excellent starting point for this exploration. It represents a specific, privileged region of chemical space known to interact with biological targets. smolecule.com

Medicinal chemists use this indole derivative as a core framework to generate libraries of related compounds. By systematically modifying the scaffold—for example, by adding different chemical groups at the N1 or C3 positions—researchers can create a diverse set of molecules. This library can then be screened against various biological targets, such as enzymes or receptors, to identify "hits" with desired activity. nih.gov

The fluorine and methyl groups are not merely passive substituents; they actively modulate the properties of the resulting molecules. The fluorine atom can engage in favorable interactions with protein targets and block metabolic degradation, while the methyl group can occupy hydrophobic pockets and improve binding affinity. smolecule.com This makes the this compound framework a powerful tool for navigating chemical space in the search for new and effective medicines. smolecule.com

Q & A

Q. What are the optimal synthetic routes for 7-Fluoro-5-methyl-1H-indole, and how can purity be validated?

- Methodological Answer : A common approach involves functionalizing the indole core via cross-coupling reactions. For example, fluorination at the 7-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor), while methylation at the 5-position may employ Suzuki-Miyaura coupling with methyl boronic acids . Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and corroborated by (e.g., aromatic proton shifts at δ 6.8–7.5 ppm) and mass spectrometry (e.g., FAB-HRMS for molecular ion confirmation) .

Q. How can crystallographic data resolve structural ambiguities in fluorinated indole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example, SHELXL refines anisotropic displacement parameters to confirm substituent positions (e.g., distinguishing 5-methyl vs. 7-fluoro groups) . Data deposition in the CCDC (e.g., CCDC-2191474) ensures reproducibility .

Q. What safety protocols are recommended for handling fluorinated indoles in the lab?

- Methodological Answer : While some indoles (e.g., 5-Fluoroindole) lack GHS hazards, general precautions include:

- PPE : Gloves, goggles, and lab coats to avoid dermal contact.

- Storage : −20°C under inert atmosphere to prevent decomposition .

- Waste Disposal : Neutralization with dilute acetic acid before incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) model electron density maps to identify nucleophilic/electrophilic sites. For instance, the 7-fluoro group’s electron-withdrawing effect enhances electrophilicity at the indole C3 position, making it a target for nucleophilic additions . Docking studies (AutoDock Vina) can further predict binding affinities to targets like Flt3 kinase (IC ~33 nM for related compounds) .

Q. What strategies resolve contradictory spectral data (e.g., 19F NMR^{19}\text{F NMR}19F NMR shifts) in fluorinated indoles?

- Methodological Answer : Contradictions may arise from solvent effects or paramagnetic impurities. To mitigate:

- Standardization : Use deuterated solvents (e.g., DMSO-d) and internal references (e.g., CFCl for ).

- Validation : Compare experimental shifts (e.g., δ 115–125 ppm for fluorinated carbons) with computed values (GIAO method) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The 5-methyl group introduces steric hindrance, favoring reactions at the less hindered C3 position. Fluorine’s inductive effect polarizes the indole π-system, directing electrophiles to the C2/C4 positions. Experimental optimization (e.g., Pd-catalyzed couplings) paired with Hammett σ values quantifies electronic contributions .

Key Challenges & Contradictions

- Synthetic Yield Discrepancies : Low yields (<30%) in triazole-functionalized analogs may arise from competing side reactions (e.g., azide dimerization). Mitigation: Use Cu(I) catalysts in PEG-400/DMF to enhance regioselectivity .

- Conflicting Crystallographic Data : Disordered fluorine positions in X-ray structures require SHELXL ’s PART instructions for proper refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.